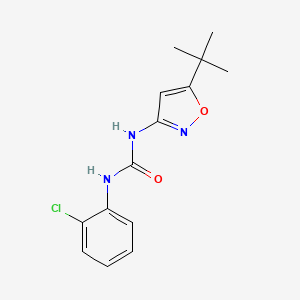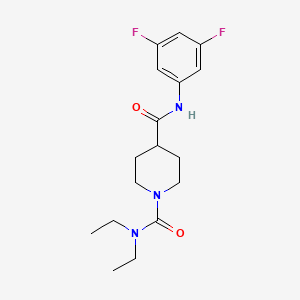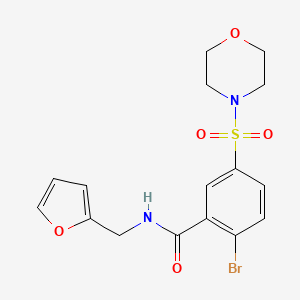
N-(5-tert-butyl-3-isoxazolyl)-N'-(2-chlorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-tert-butyl-3-isoxazolyl)-N'-(2-chlorophenyl)urea (known as ICI 118,551) is a selective beta-2 adrenergic receptor antagonist. It is a widely used compound in scientific research due to its ability to selectively block beta-2 adrenergic receptors without affecting other adrenergic receptors.
Wirkmechanismus
N-(5-tert-butyl-3-isoxazolyl)-N'-(2-chlorophenyl)urea selectively blocks beta-2 adrenergic receptors by binding to the receptor's active site. This prevents the binding of the endogenous ligand, epinephrine, and other agonists that activate the receptor. As a result, the downstream signaling pathway that is mediated by beta-2 adrenergic receptors is inhibited.
Biochemical and Physiological Effects:
The blockade of beta-2 adrenergic receptors by this compound has various biochemical and physiological effects. It reduces the relaxation of bronchial smooth muscle, which is the main mechanism of action for bronchodilators used in the treatment of asthma and COPD. It also reduces the heart rate and contractility, which is the main mechanism of action for beta blockers used in the treatment of cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-tert-butyl-3-isoxazolyl)-N'-(2-chlorophenyl)urea has several advantages for lab experiments. It is a highly selective beta-2 adrenergic receptor antagonist, which allows for the specific investigation of beta-2 adrenergic receptor signaling. It is also a well-characterized compound with a known mechanism of action, which ensures the reproducibility of experiments. However, one limitation of this compound is its relatively low solubility in water, which can make it challenging to use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for the use of N-(5-tert-butyl-3-isoxazolyl)-N'-(2-chlorophenyl)urea in scientific research. One direction is the investigation of the role of beta-2 adrenergic receptors in the immune system. Recent studies have suggested that beta-2 adrenergic receptors play a role in the regulation of immune cell function, and this compound could be used to investigate this further. Another direction is the investigation of the potential therapeutic benefits of beta-2 adrenergic receptor antagonists in diseases such as cancer and neurodegenerative diseases, where beta-2 adrenergic receptors have been implicated in disease progression. Overall, this compound is a valuable tool for investigating the role of beta-2 adrenergic receptors in various biological processes, and its use in scientific research is likely to continue to expand in the future.
Synthesemethoden
The synthesis of N-(5-tert-butyl-3-isoxazolyl)-N'-(2-chlorophenyl)urea involves the reaction of 5-tert-butyl-3-isoxazolylamine with 2-chlorophenylisocyanate. The reaction takes place in anhydrous toluene with the presence of a base such as triethylamine. The product is then purified by recrystallization from ethanol. The yield of the synthesis is typically around 50-60%.
Wissenschaftliche Forschungsanwendungen
N-(5-tert-butyl-3-isoxazolyl)-N'-(2-chlorophenyl)urea is widely used in scientific research to investigate the role of beta-2 adrenergic receptors in various biological processes. It is commonly used in studies that aim to understand the molecular mechanisms of beta-2 adrenergic receptor signaling and its downstream effects. It is also used to investigate the role of beta-2 adrenergic receptors in diseases such as asthma, chronic obstructive pulmonary disease (COPD), and cardiovascular diseases.
Eigenschaften
IUPAC Name |
1-(5-tert-butyl-1,2-oxazol-3-yl)-3-(2-chlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c1-14(2,3)11-8-12(18-20-11)17-13(19)16-10-7-5-4-6-9(10)15/h4-8H,1-3H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTWPNKJZOAMSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-{4-[(4-methylphenyl)thio]-1-piperidinyl}-2-oxoethyl)morpholine hydrochloride](/img/structure/B5348130.png)
![ethyl {[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetate](/img/structure/B5348134.png)

![6-[2-(2-chlorophenyl)vinyl]-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5348145.png)
![4-(4-methyl-1-piperazinyl)-6-[4-(propylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5348162.png)
![4-[(3S*,4R*)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]-4-oxobutane-1-sulfonamide](/img/structure/B5348170.png)
![2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}-2-oxoacetamide](/img/structure/B5348176.png)
![methyl 2-{2,4-dioxo-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5348179.png)
![4-(2-pyridin-3-ylpiperidin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5348189.png)
![1-ethyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1H-tetrazol-5-amine](/img/structure/B5348197.png)
![4-{[4-hydroxy-4-(hydroxymethyl)piperidin-1-yl]carbonyl}-N-propylbenzenesulfonamide](/img/structure/B5348209.png)
![methyl 4-[3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-1-(2-pyridinyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B5348212.png)
![2-benzyl-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5348218.png)
